((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
Description
((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative featuring a fluorophenyl group at the 4-position and a hydroxymethyl substituent at the 3-position. Its molecular formula is C₁₂H₁₆FNO (molecular weight: 209.26 g/mol) . This compound is of pharmaceutical interest due to its structural similarity to paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Key stereochemical distinctions (3R,4R configuration) influence its biological activity and stability compared to related isomers and derivatives.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12+/m1/s1 |
InChI Key |
IBOPBHBOBJYXTD-PWSUYJOCSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)CO |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Purification: Employing methods like recrystallization or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation Products: 4-(4-Fluorophenyl)piperidine-3-carboxylic acid.
Reduction Products: Various reduced derivatives of the piperidine ring.
Substitution Products: Compounds with different substituents on the fluorophenyl group.
Scientific Research Applications
Chemistry: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological targets. It is used in the development of probes and tools for studying biological pathways and mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Molecular Targets and Pathways:
Receptors: The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Stereoisomers: (3S,4R)- and (3R,4S)-Configurations
The (3S,4R)-isomer, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 125224-43-3), shares identical substituents but differs in stereochemistry. It is identified as N-Desmethyl Paroxol, a degradation impurity of paroxetine hydrochloride . Key differences include:
1-Methylpiperidine Derivatives
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS 109887-53-8) introduces a methyl group on the piperidine nitrogen. This modification increases molecular weight to 223.29 g/mol (C₁₃H₁₈FNO) and alters physicochemical properties :
N-Benzyl Analogs
N-Benzyl Paroxol (CAS 201855-60-9) features a benzyl group on the piperidine nitrogen. This derivative is a synthetic intermediate for paroxetine and highlights:
- Stability : The benzyl group increases steric hindrance, reducing susceptibility to oxidative degradation compared to the hydroxymethyl variant .
- Pharmacokinetics : Enhanced metabolic stability due to reduced CYP450 enzyme interaction .
Structural and Functional Data Table
Biological Activity
((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a piperidine derivative with a molecular formula of CHFNO and a molecular weight of 209.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 209.26 g/mol |
| CAS Number | 125224-43-3 |
| SMILES | OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2 |
| InChI | InChI=1S/CHFNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems and potential therapeutic applications.
1. Antidepressant Activity
As an impurity of paroxetine (an antidepressant), this compound has been studied for its effects on serotonin reuptake inhibition. Studies suggest that it may contribute to the overall pharmacological profile of paroxetine by enhancing serotonergic activity in the brain .
2. Neuroprotective Effects
Recent studies have indicated that piperidine derivatives can possess neuroprotective properties. For example, compounds similar to this compound have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby improving cognitive function.
Case Studies
Case Study 1: Neuroprotective Activity
A study involving a series of piperidine derivatives reported that compounds with similar structures to this compound exhibited significant inhibition of AChE and BuChE. The results suggested that these compounds could be developed further as potential treatments for neurodegenerative diseases like Alzheimer's .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer activity of piperidine derivatives, a compound structurally related to this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting a promising avenue for further research into its use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
